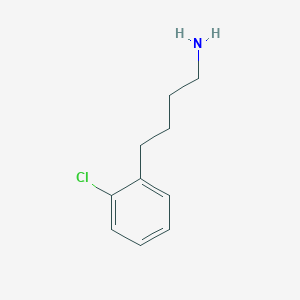

4-(2-氯苯基)丁基胺

描述

4-(2-Chlorophenyl)butylamine is a chemical compound that is structurally related to various other chlorinated aromatic amines. While the specific compound is not directly discussed in the provided papers, the related structures and chemical properties can give insights into its characteristics. The compound likely shares some physical and chemical properties with the molecules described in the papers, such as the presence of a chlorophenyl group and an amine functionality.

Synthesis Analysis

The synthesis of related compounds often involves the use of catalysts and specific reaction conditions to achieve high yields and desired selectivity. For example, the synthesis of 2-(2,4-Dichlorophenoxy) triethylamine was achieved using a phase transfer catalyst, with the reaction's yield being above 80% when optimal conditions such as reactant ratio, catalysts, reaction time, and temperature were employed . This suggests that the synthesis of 4-(2-Chlorophenyl)butylamine could also be optimized by manipulating similar factors.

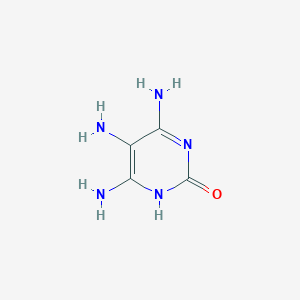

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl groups has been determined using techniques such as X-ray diffractometry (XRD). For instance, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, revealing the presence of intramolecular hydrogen bonds . This indicates that 4-(2-Chlorophenyl)butylamine may also exhibit specific intramolecular interactions, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds can be inferred from the oxidative coupling polymerization of 4-methyltriphenylamine, which proceeded rapidly in the presence of ferric chloride and resulted in a polymer with high molecular weight . This suggests that 4-(2-Chlorophenyl)butylamine might also undergo similar oxidative reactions under appropriate conditions, potentially leading to the formation of polymers or other complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. For example, the polymer derived from 4-methyltriphenylamine exhibited high thermal stability and electrochemical activity . Additionally, the crystal structure of related compounds can exhibit specific interactions, such as C—Cl...Cl type I interactions, which can affect the compound's solid-state properties . Therefore, 4-(2-Chlorophenyl)butylamine is likely to have distinct physical and chemical properties that could be explored for various applications.

科学研究应用

分析方法开发

Bu Xiu (2004) 建立了一种用高效液相色谱法(HPLC)测定大鼠血浆中3,4-二氯苯基丙烯酰丙基胺(与4-(2-氯苯基)丁基胺相关的化合物)的方法。该方法表现出准确性、灵敏度和便利性,使其成为进行涉及该化合物新制剂的临床动物实验的有价值工具 (Bu, 2004)。

化学平衡研究

Kozak、Czaja 和 Chmurzyński (2005) 研究了在乙腈中结合正丁胺和各种酚类(包括氯酚类)的酸碱平衡。该研究提供了关于正丁胺和氯酚衍生物相互作用和平衡的见解 (Kozak, Czaja, & Chmurzyński, 2005)。

有机化合物的合成和反应性

Monteiro-Silva 等人 (2021) 合成了新型二羟基苯基取代的罗萨明,并研究了它们与各种胺类(包括正丁胺)的反应性。这项研究对于开发具有潜在应用于生物技术和医学诊断的功能性有机染料具有重要意义 (Monteiro-Silva et al., 2021)。

质子转移反应动力学

Caldin 和 Crooks (1967) 测量了2,4-二硝基苯酚和正丁胺衍生物之间在氯苯溶液中的质子转移反应速率,提供了有关这些反应的动力学和机制的宝贵数据 (Caldin & Crooks, 1967)。

微乳动力学研究

García‐Río、Mejuto 和 Pérez-Lorenzo (2006) 研究了4-硝基苯酸正丁胺酯在微乳中的正丁胺解反应,揭示了微乳界面和连续介质中的不同动力学行为。这项研究有助于理解微乳系统中的复杂动力学 (García‐Río, Mejuto, & Pérez-Lorenzo, 2006)。

芳香卤代物的光化学和反应性

Protti、Fagnoni、Mella 和 Albini (2004) 考察了4-氯苯酚及其衍生物的光化学,从而深入了解苯基阳离子的生成和反应性,这对于理解氯酚衍生物的光化学行为至关重要 (Protti, Fagnoni, Mella, & Albini, 2004)。

缓蚀研究

Bastidas、Damborenea 和 VA´ZQUEZ (1997) 研究了正丁胺中正丁基作为取代基在盐酸中抑制轻钢腐蚀的作用。该研究为工业应用中的腐蚀控制提供了实用见解 (Bastidas, Damborenea, & VA´ZQUEZ, 1997)。

安全和危害

The safety data sheet for a related compound, n-butylamine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . These safety considerations may also apply to “4-(2-Chlorophenyl)butylamine”, but specific safety data for this compound is not available in the search results.

属性

IUPAC Name |

4-(2-chlorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMJRFUCKUESEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465733 | |

| Record name | Benzenebutanamine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenyl)butylamine | |

CAS RN |

807343-03-9 | |

| Record name | Benzenebutanamine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

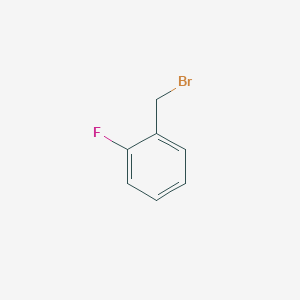

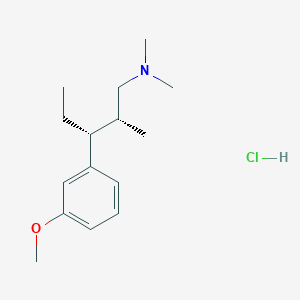

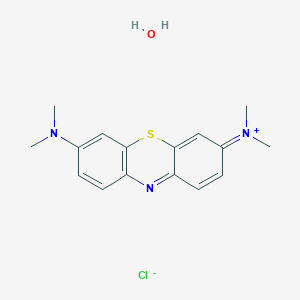

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

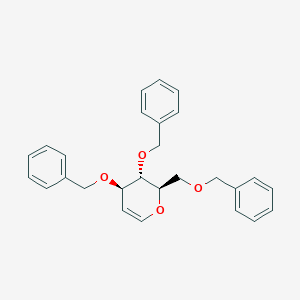

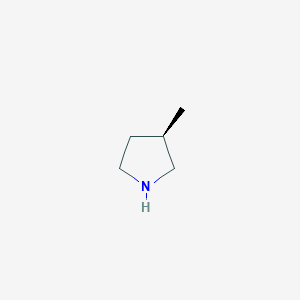

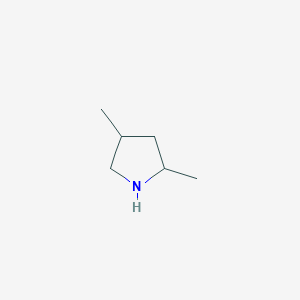

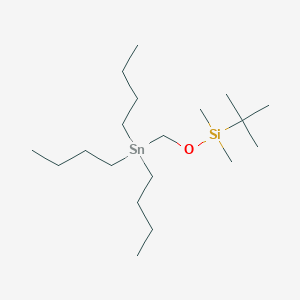

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)